1-(3-Chlorophenyl)-3-(4-ethoxybenzyl)urea
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Overview
Description
3-(3-Chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 4-ethoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(3-chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced urea derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea
- 3-(3-Chlorophenyl)-1-[(3-ethoxyphenyl)methyl]urea
- 3-(3-Chlorophenyl)-1-[(4-methoxyphenyl)methyl]urea
Uniqueness
3-(3-Chlorophenyl)-1-[(4-ethoxyphenyl)methyl]urea is unique due to the specific arrangement of its chlorophenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-ethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-8-6-12(7-9-15)11-18-16(20)19-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H2,18,19,20) |
InChI Key |
UXGTVKMPNLWLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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